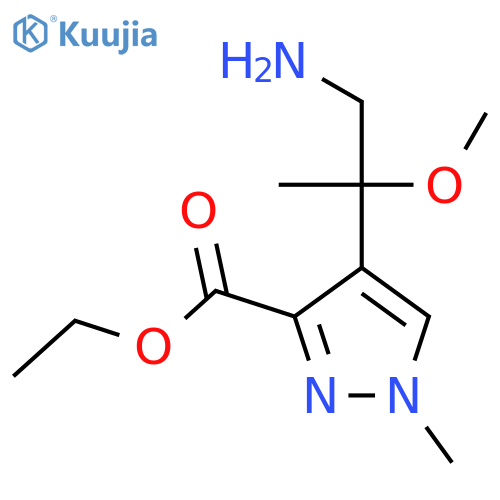Cas no 2229376-68-3 (ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)
エチル4-(1-アミノ-2-メトキシプロパン-2-イル)-1-メチル-1H-ピラゾール-3-カルボキシレートは、ピラゾール骨格にアミノ基とメトキシ基を有する特異な構造を持つ化合物です。この分子は、医薬品中間体や有機合成の構築ブロックとして高い有用性を示します。特に、アミノ基の反応性とメトキシ基の電子効果を併せ持つため、多様な誘導体合成が可能です。分子内に複数の官能基を備えることで、標的分子への効率的な変換が期待できます。また、結晶性が良好なため精製プロセスが簡便であり、高い純度での調製が可能です。これらの特性から、創薬研究や精密有機合成における重要な中間体としての活用が注目されています。

2229376-68-3 structure
商品名:ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
- 2229376-68-3
- EN300-1778450
-
- インチ: 1S/C11H19N3O3/c1-5-17-10(15)9-8(6-14(3)13-9)11(2,7-12)16-4/h6H,5,7,12H2,1-4H3
- InChIKey: MGLWSAWHTDWBKH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)(CN)C1=CN(C)N=C1C(=O)OCC
計算された属性
- せいみつぶんしりょう: 241.14264148g/mol
- どういたいしつりょう: 241.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 79.4Ų
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778450-1g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 1g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-10g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 10g |
$8049.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-0.05g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 0.05g |
$1573.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-2.5g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 2.5g |
$3670.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-5.0g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 5g |
$5429.0 | 2023-06-02 | ||
| Enamine | EN300-1778450-0.1g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 0.1g |
$1648.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-0.25g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 0.25g |
$1723.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-1.0g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 1g |
$1872.0 | 2023-06-02 | ||
| Enamine | EN300-1778450-5g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 5g |
$5429.0 | 2023-09-20 | ||
| Enamine | EN300-1778450-0.5g |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229376-68-3 | 0.5g |
$1797.0 | 2023-09-20 |
ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
2229376-68-3 (ethyl 4-(1-amino-2-methoxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
